molecular formula C22H21NO4 B2460768 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid CAS No. 2284298-72-0

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid

Cat. No.: B2460768
CAS No.: 2284298-72-0
M. Wt: 363.413
InChI Key: AXSUJQVJYBILPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid is a complex organic compound with a molecular weight of 349.39 g/mol. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Fmoc-protected amine: The starting material, 9H-fluorene, is reacted with chloroformate to introduce the Fmoc group.

    Cyclopentene ring formation: The Fmoc-protected amine is then reacted with cyclopentadiene under specific conditions to form the cyclopentene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can streamline the process, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the free amine .

Scientific Research Applications

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The molecular targets and pathways involved include the specific enzymes and reagents used in the synthesis process .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobut-3-ene-1-carboxylic acid
  • 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclohex-3-ene-1-carboxylic acid

Uniqueness

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid is unique due to its specific ring structure and the presence of the Fmoc group, which provides stability and selectivity in peptide synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(25)22(11-5-6-12-22)14-23-21(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-10,19H,11-14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSUJQVJYBILPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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